molecular formula C15H22N2 B8301363 (S)-1-benzyl-3-(1-pyrrolidinyl)pyrrolidine

(S)-1-benzyl-3-(1-pyrrolidinyl)pyrrolidine

Cat. No.: B8301363
M. Wt: 230.35 g/mol
InChI Key: JCLXJBTYUZUCDC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-benzyl-3-(1-pyrrolidinyl)pyrrolidine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(3S)-1-benzyl-3-pyrrolidin-1-ylpyrrolidine

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-16-11-8-15(13-16)17-9-4-5-10-17/h1-3,6-7,15H,4-5,8-13H2/t15-/m0/s1

InChI Key

JCLXJBTYUZUCDC-HNNXBMFYSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2CCN(C2)CC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
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Extracted from reaction SMILES
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reactant
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c1ccc(CN2CCC(N3CCCC3)C2)cc1

Synthesis routes and methods II

Procedure details

3.82 g (18.0 mmol) NaBH(OAc)3 are added to a solution of 1.23 mL (15.0 mmol) pyrrolidine and 2.41 mL (15.0 mmol) N-benzylpyrrolidinone in 100 mL THF and acidified with 2 mL acetic acid. The reaction is stirred overnight at RT. The reaction solution is combined with 200 mL saturated NaHCO3 solution and extracted twice with 200 mL EtOAc. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. The purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 8:2:0.2).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
2.41 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
1′-benzyl-[1,3′]bipyrrolidinyl

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